Cas no 15897-43-5 (1-methyl-4-(prop-2-en-1-yl)piperidin-4-ol)

1-Methyl-4-(prop-2-en-1-yl)piperidin-4-ol is a versatile heterocyclic compound featuring a piperidine core substituted with a hydroxyl group and an allyl moiety at the 4-position, along with a methyl group at the 1-position. This structure imparts reactivity useful in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The hydroxyl group enhances solubility and provides a site for further functionalization, while the allyl group offers opportunities for cross-coupling or polymerization reactions. Its balanced polarity and stability make it a valuable intermediate in medicinal chemistry for constructing bioactive molecules. The compound’s well-defined stereochemistry also allows for precise control in stereoselective syntheses.
1-methyl-4-(prop-2-en-1-yl)piperidin-4-ol structure
15897-43-5 structure
Product Name:1-methyl-4-(prop-2-en-1-yl)piperidin-4-ol
CAS No:15897-43-5
MF:C9H17NO
MW:155.237382650375
CID:3103312
PubChem ID:1506157
Update Time:2025-10-29

1-methyl-4-(prop-2-en-1-yl)piperidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-4-(prop-2-en-1-yl)piperidin-4-ol
    • 4-Allyl-1-methylpiperid-4-ol
    • PS-0259
    • STK684529
    • AKOS004119780
    • 15897-43-5
    • 4-Allyl-1-methyl-4-piperidinol
    • CS-0353432
    • 1-methyl-4-prop-2-enylpiperidin-4-ol
    • SCHEMBL20411473
    • EN300-393689
    • 4-Allyl-1-methylpiperidin-4-ol
    • Inchi: 1S/C9H17NO/c1-3-4-9(11)5-7-10(2)8-6-9/h3,11H,1,4-8H2,2H3
    • InChI Key: WDDSVBJDUGHBMW-UHFFFAOYSA-N
    • SMILES: OC1(CC=C)CCN(C)CC1

Computed Properties

  • Exact Mass: 155.131014166Da
  • Monoisotopic Mass: 155.131014166Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 23.5Ų

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Additional information on 1-methyl-4-(prop-2-en-1-yl)piperidin-4-ol

Research Brief on 1-methyl-4-(prop-2-en-1-yl)piperidin-4-ol (CAS: 15897-43-5) in Chemical Biology and Pharmaceutical Applications

1-methyl-4-(prop-2-en-1-yl)piperidin-4-ol (CAS: 15897-43-5) is a piperidine derivative that has recently gained attention in chemical biology and pharmaceutical research due to its versatile structural features and potential biological activities. This compound, characterized by a piperidine core with both methyl and allyl substitutions at the 4-position, serves as a valuable scaffold for drug discovery and medicinal chemistry applications. Recent studies have explored its synthetic accessibility, physicochemical properties, and interactions with biological targets, positioning it as a promising candidate for further investigation.

The compound's structural motif is particularly interesting for neuroscience applications, as the piperidine scaffold is commonly found in psychoactive substances and neurological drugs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-methyl-4-(prop-2-en-1-yl)piperidin-4-ol show moderate affinity for sigma receptors, which are implicated in various neurological disorders including depression, schizophrenia, and neuropathic pain. The allyl group at the 4-position appears to contribute significantly to this receptor binding profile, suggesting potential for structure-activity relationship (SAR) optimization.

From a synthetic chemistry perspective, recent advances have improved the production efficiency of 1-methyl-4-(prop-2-en-1-yl)piperidin-4-ol. A 2024 paper in Organic Process Research & Development described a novel catalytic system for the selective allylation of 1-methylpiperidin-4-one, achieving the target compound in 85% yield with excellent enantioselectivity (98% ee) when using a chiral phosphoric acid catalyst. This methodological breakthrough addresses previous challenges in controlling stereochemistry at the 4-position, which is crucial for pharmaceutical applications where enantiopurity often determines biological activity.

In drug metabolism studies, researchers have investigated the pharmacokinetic properties of 1-methyl-4-(prop-2-en-1-yl)piperidin-4-ol and its derivatives. A preclinical study published in Xenobiotica (2023) revealed that the compound undergoes rapid hepatic metabolism primarily via CYP3A4-mediated oxidation of the allyl group, followed by conjugation. These findings have important implications for drug design, suggesting that structural modifications to the allyl moiety could improve metabolic stability while maintaining the desired pharmacological profile.

The compound has also emerged as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Recent patent applications (WO2023124567, US20240148721) disclose its use in preparing novel antiviral compounds, particularly those targeting RNA viruses. The piperidine core serves as a conformational constraint that enhances binding to viral polymerase, while the allyl group provides a handle for further functionalization. These developments highlight the growing importance of 1-methyl-4-(prop-2-en-1-yl)piperidin-4-ol as a building block in antiviral drug discovery.

Looking forward, research directions for 1-methyl-4-(prop-2-en-1-yl)piperidin-4-ol appear to be branching into multiple therapeutic areas. Current investigations are exploring its potential as a scaffold for developing: (1) novel analgesics targeting the opioid receptor family, (2) cognitive enhancers modulating cholinergic systems, and (3) anti-inflammatory agents through inhibition of microglial activation. The compound's balanced lipophilicity (clogP ~1.8) and molecular weight (155.24 g/mol) make it particularly attractive for CNS drug development, where these physicochemical parameters are crucial for blood-brain barrier penetration.

In conclusion, 1-methyl-4-(prop-2-en-1-yl)piperidin-4-ol (CAS: 15897-43-5) represents a chemically versatile and biologically relevant scaffold with growing importance in pharmaceutical research. Recent advances in its synthesis, biological evaluation, and application as a synthetic intermediate underscore its potential for contributing to the development of new therapeutic agents. Future research will likely focus on optimizing its pharmacological profile through targeted structural modifications and expanding its applications across diverse therapeutic areas.

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